molecular formula C12H20NO3P B14362613 Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate CAS No. 93041-76-0

Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate

Cat. No.: B14362613
CAS No.: 93041-76-0
M. Wt: 257.27 g/mol
InChI Key: XPOIKMLBIZHKSL-UHFFFAOYSA-N
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Description

Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate is an organophosphorus compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a benzylamine moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts or microwave irradiation to enhance reaction yields and reduce reaction times. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild conditions, often requiring the presence of a catalyst to proceed efficiently .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzylamine moiety and a phosphonate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

93041-76-0

Molecular Formula

C12H20NO3P

Molecular Weight

257.27 g/mol

IUPAC Name

[4-(diethoxyphosphorylmethyl)phenyl]methanamine

InChI

InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3

InChI Key

XPOIKMLBIZHKSL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CN)OCC

Origin of Product

United States

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